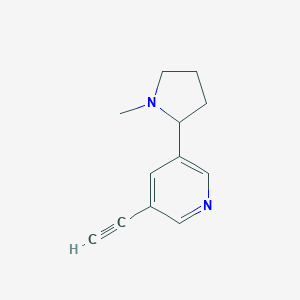
3-ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine
概要
説明
3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine is a chemical compound with the molecular formula C12H14N2 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine typically involves the reaction of 3-bromo-5-(1-methyl-2-pyrrolidinyl)pyridine with an ethynylating agent under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as triethylamine, in an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions with various halides.
Major Products Formed
Oxidation: Formation of pyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with different functional groups.
科学的研究の応用
3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Pyridine: The parent compound, which is a basic heterocyclic organic compound.
3-(2-Pyrrolidinyl)pyridine: A related compound with a similar structure but different functional groups.
Altinicline maleate: Another pyridine derivative with distinct pharmacological properties.
Uniqueness
3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine is unique due to its ethynyl group, which imparts specific chemical reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and makes it a valuable compound for various research applications .
生物活性
3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine is a compound of interest due to its potential biological activities, particularly in the context of nicotinic acetylcholine receptors (nAChRs) and their implications in treating various central nervous system disorders. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound belongs to the class of pyridine derivatives and exhibits a unique structure that contributes to its biological activity. The compound can be represented as follows:
- Chemical Formula : CHN
- Molecular Weight : 186.25 g/mol
The primary mechanism through which this compound exerts its effects is via modulation of nAChRs, specifically the α4β2 subtype. Research indicates that compounds targeting these receptors can influence neurotransmitter release, thereby affecting mood and cognitive functions.
Key Findings:
- Receptor Interaction : The compound has been shown to act as a partial agonist at α4β2-nAChRs, which is significant for its potential antidepressant-like effects observed in preclinical models .
- Behavioral Effects : In animal studies, administration of this compound resulted in increased locomotor activity and reduced depressive-like behaviors in forced swim tests, suggesting potential anxiolytic properties .
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the effects of compounds similar to this compound, providing insights into its potential therapeutic applications.
- Study on Depression Models : A study explored the effects of various nAChR ligands on depression-related behaviors. The findings indicated that compounds with partial agonist activity at α4β2 receptors showed significant antidepressant-like effects compared to controls .
- Cognitive Function Studies : Research focusing on cognitive enhancement demonstrated that modulation of nAChRs could lead to improved performance in memory tasks among treated subjects, highlighting the compound's potential role in cognitive disorders .
Safety and Toxicology
Preliminary toxicological assessments suggest that this compound exhibits a favorable safety profile in acute toxicity studies. Long-term studies are necessary to fully understand its safety for chronic use.
特性
分子式 |
C12H14N2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
3-ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C12H14N2/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2/h1,7-9,12H,4-6H2,2H3 |
InChIキー |
NUPUDYKEEJNZRG-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CN=CC(=C2)C#C |
正規SMILES |
CN1CCCC1C2=CN=CC(=C2)C#C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














